N,N-Dimethyl-tert-butylsulfenamide
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Overview
Description
N,N-Dimethyl-tert-butylsulfenamide is an organosulfur compound that belongs to the class of sulfenamides It is characterized by the presence of a sulfenamide functional group, which consists of a sulfur atom bonded to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-tert-butylsulfenamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, resulting in the formation of the sulfenamide bond . The reaction conditions typically include the use of mild oxidizing agents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-tert-butylsulfenamide undergoes various chemical reactions, including:
Reduction: Reduction of this compound can lead to the formation of thiols and amines.
Substitution: The sulfenamide group can participate in substitution reactions, where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Oxidation: Sulfinamides and sulfonamides.
Reduction: Thiols and amines.
Substitution: Various substituted sulfenamides depending on the reagents used.
Scientific Research Applications
N,N-Dimethyl-tert-butylsulfenamide has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms involving sulfur-containing intermediates.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N,N-Dimethyl-tert-butylsulfenamide exerts its effects involves the formation and cleavage of the sulfenamide bond. This bond is relatively stable but can be cleaved under specific conditions, releasing the sulfur and amine components. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylformamide di-tert-butyl acetal
- N,N-Dimethylformamide dimethyl acetal
- N,N-Dimethylformamide dineopentyl acetal
Uniqueness
N,N-Dimethyl-tert-butylsulfenamide is unique due to its specific sulfenamide functional group, which imparts distinct chemical properties compared to other similar compounds
Properties
CAS No. |
64037-64-5 |
---|---|
Molecular Formula |
C6H15NS |
Molecular Weight |
133.26 g/mol |
IUPAC Name |
N-tert-butylsulfanyl-N-methylmethanamine |
InChI |
InChI=1S/C6H15NS/c1-6(2,3)8-7(4)5/h1-5H3 |
InChI Key |
GRHWFPGYJYPMEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SN(C)C |
Origin of Product |
United States |
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